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5-Chloro-6-methoxypyridine-3-carbonitrile

Cat. No.: B11723291
M. Wt: 168.58 g/mol
InChI Key: XGYINLFOQMNCBS-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are fundamental building blocks in medicinal chemistry and materials science. nih.govresearchgate.netnih.gov The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a structural motif found in numerous natural products, including vitamins and alkaloids. nih.gov Its presence is also prominent in a vast number of pharmaceutical agents and agrochemicals. beilstein-journals.orgagropages.com The nitrogen atom in the pyridine ring imparts unique properties, such as basicity and the ability to engage in hydrogen bonding, which are crucial for biological activity. nih.gov Consequently, the pyridine scaffold is considered a "privileged structure" in drug discovery, frequently appearing in FDA-approved drugs for a wide range of therapeutic areas. nih.gov The versatility of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their desired functions. nih.gov

Overview of Nitrile Functionality in Heterocyclic Chemistry

The nitrile, or cyano (-C≡N), group is a highly versatile functional group in organic synthesis. researchgate.net Its strong electron-withdrawing nature can significantly influence the reactivity of the heterocyclic ring to which it is attached. In the context of heterocyclic chemistry, the nitrile group serves as a valuable synthetic handle that can be transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and tetrazoles. This chemical reactivity makes nitrile-containing heterocycles key intermediates in the synthesis of complex molecular architectures. researchgate.netchemicalbook.com Furthermore, the nitrile group can participate in cycloaddition reactions, facilitating the construction of fused ring systems. researchgate.net Several marketed drugs contain the nicotinonitrile (pyridine-3-carbonitrile) moiety, highlighting its importance in medicinal chemistry. researchgate.net

Contextualizing 5-Chloro-6-methoxypyridine-3-carbonitrile within Substituted Pyridine Architectures

This compound is a polysubstituted pyridine that integrates several key chemical features. The pyridine core provides the fundamental heterocyclic scaffold. The nitrile group at the 3-position acts as a versatile synthetic precursor. The chlorine atom at the 5-position and the methoxy (B1213986) group at the 6-position offer additional points for chemical modification and influence the electronic properties of the pyridine ring. The strategic placement of these substituents makes this compound a potentially valuable intermediate for the synthesis of more complex and biologically active molecules. While specific, peer-reviewed studies on this exact compound are not abundant in the public domain, its chemical attributes can be understood through the extensive literature on similarly substituted pyridines.

Detailed Research Findings

While dedicated research articles focusing solely on this compound are limited, its synthetic accessibility and potential reactivity can be inferred from established pyridine chemistry.

Synthesis of this compound

A plausible synthetic route for this compound can be proposed based on methodologies for analogous substituted pyridines. vulcanchem.com A common strategy involves the sequential functionalization of a pre-existing pyridine ring. For instance, a synthetic pathway could commence with a difluoropyridine precursor. The synthesis might proceed through the following conceptual steps:

Chlorination: Introduction of a chlorine atom at the 5-position.

Methoxylation: Nucleophilic substitution of one of the fluorine atoms with a methoxy group.

Cyanation: Introduction of the nitrile group at the 3-position.

The reactivity of the pyridine ring is influenced by the existing substituents, and the order of these steps would be crucial for a successful synthesis.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its functional groups.

Nitrile Group Transformations: The cyano group is expected to be a primary site for chemical modification. It can undergo hydrolysis to a carboxylic acid or an amide, reduction to an amine, or be used to construct other heterocyclic rings such as tetrazoles.

Nucleophilic Aromatic Substitution: The chlorine atom, activated by the electron-withdrawing nitrile group and the pyridine nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This would allow for the introduction of a wide range of nucleophiles at the 5-position.

Reactions involving the Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions to yield the corresponding pyridone.

The combination of these reactive sites makes this compound a versatile building block for combinatorial chemistry and the synthesis of compound libraries for drug discovery and agrochemical research.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol
CAS Number 1256785-46-2

Note: Experimental physical properties such as melting point and boiling point are not widely reported in publicly available literature.

Table 2: Spectroscopic Data for Structurally Related Pyridine-3-carbonitriles

Spectroscopic TechniqueExpected Features for this compound
¹H NMR Signals corresponding to the methoxy protons and the aromatic protons on the pyridine ring.
¹³C NMR Resonances for the carbon atoms of the pyridine ring, the nitrile carbon, and the methoxy carbon.
IR Spectroscopy A characteristic sharp absorption band for the nitrile group (C≡N) stretch, typically around 2220-2240 cm⁻¹.

Note: The exact chemical shifts and absorption frequencies would require experimental determination.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2O B11723291 5-Chloro-6-methoxypyridine-3-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

5-chloro-6-methoxypyridine-3-carbonitrile

InChI

InChI=1S/C7H5ClN2O/c1-11-7-6(8)2-5(3-9)4-10-7/h2,4H,1H3

InChI Key

XGYINLFOQMNCBS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C#N)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 6 Methoxypyridine 3 Carbonitrile

Retrosynthetic Analysis of 5-Chloro-6-methoxypyridine-3-carbonitrile

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a viable synthetic route by identifying key bond disconnections and strategic functional group interconversions.

The primary retrosynthetic disconnections for this compound involve breaking the bonds of the pyridine (B92270) ring. A common approach for substituted pyridines is to disconnect the C-C and C-N bonds that form the heterocyclic ring. For this particular molecule, a key disconnection can be made at the C2-C3 and N1-C6 bonds, suggesting a condensation reaction between a β-enaminonitrile or a related species and a 1,3-dicarbonyl compound or its equivalent. Another strategy involves disconnecting the C4-C5 and C6-N1 bonds, which could point towards a cycloaddition pathway.

Based on the disconnection strategies, several types of precursors can be identified for the formation of the pyridine ring. One common set of precursors for pyridine synthesis involves the reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or an ammonia derivative. wikipedia.org For this compound, potential precursors could include a substituted β-aminoacrylonitrile, which would provide the N1, C2, and C3 atoms along with the nitrile group, and a chlorinated and methoxylated three-carbon component to form the C4, C5, and C6 part of the ring.

Another approach involves the use of multicomponent reactions, which can assemble the pyridine ring in a single step from simple starting materials. For instance, a Hantzsch-type synthesis could be envisioned, although this typically yields dihydropyridines that would require a subsequent oxidation step. beilstein-journals.org

Established Synthetic Routes to this compound

Established synthetic routes for substituted pyridines often rely on classical condensation and cyclization reactions. These methods have been refined over the years to improve yields and accommodate a variety of functional groups.

The construction of the pyridine ring is the cornerstone of the synthesis. Several named reactions are employed for this purpose:

Chichibabin Pyridine Synthesis: This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org While effective for some substitution patterns, it often results in low yields for highly substituted pyridines. wikipedia.org

Hantzsch Dihydropyridine Synthesis: This is a well-known multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia or ammonium (B1175870) acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. beilstein-journals.org

Kröhnke Pyridine Synthesis: This method provides a general route to substituted pyridines by reacting a pyridinium salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate. wikipedia.org

Bohlmann-Rahtz Pyridine Synthesis: This synthesis is useful for constructing pyridines with specific substitution patterns, though it can be limited by the requirement for multiple electron-withdrawing groups in the reactants. nih.gov

Metal-catalyzed cycloadditions, such as the [2+2+2] cycloaddition of alkynes and nitriles, also offer a convergent and atom-efficient pathway to pyridine rings. acsgcipr.org

Once the pyridine ring is formed, the desired chloro and methoxy (B1213986) groups can be introduced through functionalization reactions. The inherent electron-poor nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly at the 2-, 4-, and 6-positions.

Direct C-H functionalization has emerged as a powerful tool for introducing substituents onto the pyridine ring. researchgate.net However, achieving regioselectivity can be challenging. nih.gov For the introduction of a chlorine atom at the 5-position, electrophilic aromatic substitution is a possibility, though the pyridine ring is generally deactivated towards such reactions. A more common approach is to introduce a directing group or to perform a halogenation reaction on a pre-functionalized pyridine derivative.

The introduction of a methoxy group at the 6-position can often be achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at that position. For example, a 6-chloropyridine derivative can be treated with sodium methoxide (B1231860) to yield the 6-methoxypyridine.

Starting MaterialReagentProductReaction Type
6-Chloropyridine-3-carbonitrileSodium Methoxide6-Methoxypyridine-3-carbonitrileNucleophilic Aromatic Substitution
6-Methoxypyridine-3-carbonitrileN-ChlorosuccinimideThis compoundElectrophilic Halogenation

This table presents a hypothetical two-step sequence for the functionalization of a pre-formed pyridine ring.

Novel Synthetic Approaches and Methodological Advancements for this compound

Recent advancements in synthetic methodology have focused on developing more efficient, modular, and sustainable routes to highly substituted pyridines.

One innovative approach involves a cascade reaction comprising a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization of the resulting 3-azatriene and subsequent air oxidation. nih.govorganic-chemistry.org This method allows for the preparation of a wide range of substituted pyridines in good yields. nih.govorganic-chemistry.org

Another novel strategy is the redox-neutral, [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, which is synergistically catalyzed by a copper(I) salt and a secondary ammonium salt. organic-chemistry.org This approach offers mild reaction conditions and tolerance of a broad range of functional groups. organic-chemistry.org

Furthermore, multicomponent reactions continue to be an area of active research. A three-component synthesis of polysubstituted pyridines has been developed based on a redox-neutral catalytic intermolecular aza-Wittig reaction to form 2-azadienes, which then undergo Diels-Alder reactions. nih.gov

One-Pot Syntheses

One-pot syntheses offer a streamlined approach to complex molecules by combining multiple reaction steps in a single flask, thereby avoiding the isolation of intermediates, saving time, and reducing waste. For pyridine derivatives, classic reactions like the Bohlmann-Rahtz pyridine synthesis provide a foundation for such strategies. This method involves the condensation of an enamine with an alkynone, which could be adapted for the target molecule. core.ac.uk A hypothetical one-pot approach could involve the reaction of a suitably substituted 1,3-dicarbonyl compound with an ammonia source and an alkynone to construct the pyridine core in a single, efficient operation. core.ac.uk

Another powerful one-pot strategy is the Guareschi-Thorpe condensation, which typically reacts cyanoacetamide with a 1,3-diketone to form highly substituted 2-pyridones. beilstein-journals.org These can then be further functionalized. The development of modern one-pot procedures often focuses on telescoping multiple synthetic steps, which may include condensation, cyclization, and aromatization, to rapidly access complex structures like the target compound from simple precursors. nih.gov

Table 1: Comparison of Potential One-Pot Pyridine Syntheses

Synthesis Name Key Reactants Typical Byproducts Potential for Target Compound
Bohlmann-Rahtz 1,3-Dicarbonyl, Ammonia, Alkynone Water High, allows for regiochemical control. core.ac.uk
Guareschi-Thorpe Cyanoacetamide, 1,3-Diketone Water, Ammonia Moderate, typically yields 2-pyridones requiring further steps. beilstein-journals.org
Hantzsch Dihydropyridine Aldehyde, β-Ketoester (x2), Ammonia Water Indirect, requires subsequent oxidation and functionalization. beilstein-journals.org

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) are a cornerstone of modern synthetic chemistry, where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govresearchgate.net These reactions are highly atom-economical and offer a powerful tool for generating molecular diversity. windows.netacsgcipr.org The synthesis of the 5-chloro-6-methoxy-3-cyanopyridine scaffold is well-suited to MCR strategies.

For instance, a four-component reaction (4CR) could be envisioned, combining an aldehyde, malononitrile (B47326), an appropriate ketone, and an ammonia source. researchgate.net The sequence of events—typically involving initial Knoevenagel condensation followed by Michael addition and subsequent cyclization and aromatization—builds the pyridine ring with its substituents in a highly convergent manner. nih.gov The choice of precursors is critical for installing the chloro, methoxy, and cyano groups in the correct positions on the final pyridine ring.

Chemo- and Regioselective Synthesis

Achieving the specific 3,5,6-substitution pattern of this compound requires stringent control over chemo- and regioselectivity. Chemoselectivity ensures that only the desired functional groups react, while regioselectivity governs the orientation of the reactants during ring formation. nih.gov

In classical pyridine syntheses, the regiochemical outcome is dictated by the electrophilic and nucleophilic centers of the precursors. For example, in a Michael addition-initiated cyclization, the substitution pattern of the Michael acceptor and the dicarbonyl component determines the final arrangement of substituents. core.ac.uk Recently, methods have been developed for the regioselective synthesis of 2,3,5-trisubstituted pyridines using versatile building blocks that allow for sequential, directed functionalization at specific positions, a principle that is directly applicable to the synthesis of the target compound. nih.gov

Catalytic Methodologies in the Synthesis of this compound

Catalysis provides essential tools for the efficient and selective synthesis of complex organic molecules. Both metal- and organo-based catalysts can facilitate the construction of the pyridine ring or the introduction of its key functional groups under mild conditions.

Transition-Metal-Catalyzed Syntheses

Transition metals, particularly palladium, ruthenium, and gold, are widely used to catalyze the formation of heterocyclic rings. nih.govmdpi.com For the synthesis of this compound, transition-metal catalysis could be employed in several ways:

Cross-Coupling Reactions: A pre-functionalized pyridine ring, such as a dichloropyridine derivative, could undergo selective cross-coupling reactions. For example, a Suzuki or Stille coupling could introduce the cyano group, while a Buchwald-Hartwig amination or a related C-O coupling reaction could install the methoxy group. mdpi.com

Cycloaddition Reactions: [2+2+2] cycloadditions, often catalyzed by ruthenium or cobalt complexes, can construct the pyridine ring from two alkyne molecules and a nitrile. By carefully selecting a substituted alkyne and nitrile, this method can provide a direct route to polysubstituted pyridines. nih.gov

Table 2: Examples of Transition-Metal-Catalyzed Reactions in Pyridine Synthesis

Reaction Type Catalyst Example Function Relevance to Target Compound
Suzuki Coupling Pd(PPh₃)₄ C-C bond formation Introduction of the cyano group (from a boronic acid precursor). mdpi.com
Buchwald-Hartwig Pd₂(dba)₃ / BINAP C-O bond formation Introduction of the methoxy group onto a chloropyridine ring.
[2+2+2] Cycloaddition Cp*RuCl(cod) Pyridine ring formation Assembly of the core scaffold from alkyne and nitrile precursors. nih.gov

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in asymmetric synthesis. soton.ac.uk In the context of pyridine synthesis, organocatalysts, such as proline or its derivatives, can catalyze the key bond-forming steps in classical condensations like the Hantzsch synthesis. These catalysts typically activate substrates by forming nucleophilic enamines or electrophilic iminium ions. An organocatalytic approach could facilitate the initial Michael addition or Knoevenagel condensation steps in a multicomponent reaction, leading to the pyridine scaffold under mild, metal-free conditions. soton.ac.uk

Biocatalytic Transformations

The application of biocatalysis, using enzymes or whole microorganisms to perform chemical transformations, is a growing area in green chemistry. While the de novo biocatalytic synthesis of a complex pyridine like this compound is not yet established, enzymes could play a role in specific functional group transformations. For example, nitrilases could potentially be used to hydrolyze the nitrile group to a carboxylic acid if desired, or oxidoreductases could be employed in late-stage functionalization of the pyridine ring. However, the use of biocatalytic methods for the assembly of such highly substituted heterocyclic systems remains a developing field with limited examples in the current literature.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceutical intermediates is a critical aspect of modern chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. The following sections explore how green chemistry concepts could be applied to a proposed synthesis of this compound.

Performing chemical reactions without the use of solvents, or in the presence of only a minimal amount of a non-hazardous liquid, is a cornerstone of green chemistry. Solvent-free, or solid-state, reactions can lead to a significant reduction in volatile organic compound (VOC) emissions, simplify product purification, and in some cases, enhance reaction rates and yields.

For the proposed multicomponent synthesis of this compound, a solvent-free approach could be highly effective. The reactants, in their solid or liquid forms, can be mixed and heated or subjected to microwave irradiation to initiate the reaction. Microwave-assisted organic synthesis (MAOS) is a particularly powerful technique for solvent-free reactions, as it often leads to dramatically reduced reaction times and improved energy efficiency compared to conventional heating.

Reaction Condition Advantages in the Synthesis of this compound Challenges and Considerations
Conventional Heating (Neat) - Reduced solvent waste- Simplified workup- Potential for localized overheating and charring- May require high temperatures and long reaction times
Microwave Irradiation - Rapid heating and significantly shorter reaction times- Often leads to higher yields and cleaner reactions- Energy efficient- Requires specialized equipment- Scale-up can be challenging
Ball Milling (Mechanochemistry) - Can promote reactions between solids without external heating- Environmentally friendly- May not be suitable for all reaction types- Can be energy-intensive

In a hypothetical solvent-free synthesis, the starting materials would be intimately mixed and heated. The reaction would proceed through a series of condensation and cyclization steps to form the pyridine ring, with the elimination of small molecules such as water. The absence of a solvent streamlines the process, making it a more environmentally benign alternative to traditional solution-phase synthesis.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is a central concept in green chemistry, as reactions with high atom economy generate less waste. The percent atom economy is calculated as:

(Molecular weight of the desired product / Sum of the molecular weights of all reactants) x 100%

For a proposed synthesis of this compound from acyclic precursors, the atom economy would depend on the specific choice of starting materials. A well-designed multicomponent reaction can have a very high atom economy, as most of the atoms of the reactants are incorporated into the final product.

Let's consider a hypothetical reaction to illustrate the calculation of atom economy:

Reactant 1 Reactant 2 Reactant 3 Product Byproducts % Atom Economy
Ethyl 2-chloro-3-oxobutanoate (C₆H₉ClO₃, MW: 164.59)3-Aminocrotononitrile (C₄H₆N₂, MW: 82.10)Ammonium acetate (C₂H₇NO₂, MW: 77.08)This compound (C₇H₅ClN₂O, MW: 168.58)Ethanol (B145695) (C₂H₆O, MW: 46.07), Water (H₂O, MW: 18.02), Acetic Acid (C₂H₄O₂, MW: 60.05)49.0%

In this hypothetical scenario, the atom economy is calculated as:

[168.58 / (164.59 + 82.10 + 77.08)] x 100% = 49.0%

While this value may seem moderate, it is important to note that the byproducts (ethanol, water, and acetic acid) are relatively benign. Further optimization of the reaction to use starting materials that lead to the formation of only water as a byproduct would significantly improve the atom economy.

The choice of reagents is another critical factor in the greenness of a synthetic process. Sustainable reagents are typically derived from renewable resources, are non-toxic, and are used in catalytic rather than stoichiometric amounts whenever possible.

In the context of synthesizing this compound, a focus on sustainable reagents would involve several considerations:

Starting Materials: Sourcing the acyclic precursors from bio-based feedstocks would be a significant step towards sustainability. For example, some of the carbon backbone could potentially be derived from fermentation products or other biorefinery streams.

Catalysts: The use of a reusable, heterogeneous catalyst instead of stoichiometric amounts of a base or acid would be preferable. Solid acid or base catalysts, for instance, can be easily separated from the reaction mixture and reused, reducing waste and simplifying purification.

Chlorinating Agent: The choice of chlorinating agent is also important. While traditional reagents like chlorine gas or sulfuryl chloride are effective, they are also highly toxic and hazardous. The use of a solid, more manageable chlorinating agent, or an electrochemical method of chlorination, could be a greener alternative.

Reagent Type Conventional Choice Sustainable Alternative Rationale for Sustainability
Base/Acid Catalyst Stoichiometric sodium hydroxide (B78521) or sulfuric acidReusable solid acid/base catalyst (e.g., zeolite, ion-exchange resin)- Reduced waste- Ease of separation and reuse
Chlorinating Agent Chlorine gas (Cl₂), Sulfuryl chloride (SO₂Cl₂)N-Chlorosuccinimide (NCS)- Solid, easier to handle- Less hazardous byproducts
Methylating Agent Dimethyl sulfate, Methyl iodideDimethyl carbonate (DMC)- Low toxicity- Biodegradable

Reactivity and Transformations of 5 Chloro 6 Methoxypyridine 3 Carbonitrile

Reactivity at the Nitrile Functionality of 5-Chloro-6-methoxypyridine-3-carbonitrile

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This allows for a variety of transformations including additions, hydrolysis, and reduction.

Nucleophilic Additions to the Nitrile Group

Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that readily attack the electrophilic carbon of the nitrile group. libretexts.org This addition reaction forms an intermediate imine salt. nih.gov Subsequent acidic workup hydrolyzes this intermediate to yield a ketone, providing a robust method for carbon-carbon bond formation and the introduction of a carbonyl group. libretexts.orgyoutube.com

For this compound, this reaction would proceed as follows:

Nucleophilic Attack: The Grignard reagent adds across the C≡N triple bond.

Hydrolysis: The resulting imine intermediate is hydrolyzed with aqueous acid to form the corresponding ketone.

This transformation is a valuable synthetic tool for converting the nitrile functionality into a versatile keto group.

Hydrolysis and Amidation Reactions of the Carbonitrile

The nitrile group can be hydrolyzed to either an amide or a carboxylic acid under aqueous conditions, with the final product depending on the reaction conditions. lumenlearning.com

Acid-Catalyzed Hydrolysis : Heating the nitrile in the presence of a strong aqueous acid, such as hydrochloric or sulfuric acid, leads to the formation of the corresponding carboxylic acid, 5-chloro-6-methoxypyridine-3-carboxylic acid, and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid under the acidic conditions. chemistrysteps.com

Base-Catalyzed Hydrolysis : When heated with a strong aqueous base like sodium hydroxide (B78521), the nitrile is converted into a carboxylate salt (e.g., sodium 5-chloro-6-methoxypyridine-3-carboxylate) and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate workup step. libretexts.org

Partial hydrolysis to the amide, 5-chloro-6-methoxypyridine-3-carboxamide, can sometimes be achieved under carefully controlled, milder acidic or basic conditions. lumenlearning.com

Reduction Pathways of the Nitrile Moiety

The nitrile group can be completely reduced to a primary amine using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation. byjus.commasterorganicchemistry.com The reaction involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. wordpress.com This process occurs in two stages, first forming an imine intermediate which is then further reduced to the primary amine, (5-chloro-6-methoxypyridin-3-yl)methanamine. byjus.commasterorganicchemistry.com This reduction provides a direct route to aminomethylpyridines, which are important building blocks in medicinal chemistry.

Reactivity at the Chloro Substituent of this compound

The chlorine atom on the pyridine (B92270) ring is a versatile handle for synthetic modifications, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The pyridine ring is inherently electron-deficient, which facilitates these transformations.

Nucleophilic Aromatic Substitution (SₙAr) Reactions

The pyridine ring of this compound is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effects of the ring nitrogen and the ortho-cyano group. These features stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction, lowering the activation energy for the substitution.

This allows the chloro substituent to be displaced by a variety of nucleophiles, including:

Amines: Reaction with primary or secondary amines can yield the corresponding 5-amino-6-methoxypyridine-3-carbonitrile (B6149704) derivatives. Such reactions on activated halopyridines are well-documented. semanticscholar.orgmdpi.com

Alkoxides: Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) can replace the chlorine with an alkoxy group.

Thiolates: Nucleophiles such as sodium thiophenoxide can be used to introduce a thioether linkage.

In a study on the closely related 5-chloro-3-methoxypyridine, reactions with various lithium amides resulted in the formation of 5-aminated products, demonstrating the feasibility of C-N bond formation at this position. clockss.org

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are common substrates for these transformations.

Suzuki-Miyaura Coupling : This reaction couples the chloro-pyridine with an organoboron reagent, typically an aryl or vinyl boronic acid, in the presence of a palladium catalyst and a base. tcichemicals.com This method is widely used to form biaryl structures and has been successfully applied to various chloropyridine substrates. researchgate.netnih.gov The reaction of this compound with a suitable boronic acid would yield a 5-aryl- or 5-vinyl-6-methoxypyridine-3-carbonitrile derivative.

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of the pyridine ring at the 5-position.

Sonogashira Coupling : This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgmdpi.com Applying this to this compound would produce 5-alkynyl-6-methoxypyridine-3-carbonitrile derivatives, which are useful intermediates in organic synthesis. organic-chemistry.org

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a highly versatile method for forming carbon-nitrogen bonds by coupling aryl halides with a wide range of primary and secondary amines. wikipedia.orgorganic-chemistry.org It often proceeds under milder conditions and with broader substrate scope than traditional SₙAr reactions, making it a powerful alternative for synthesizing 5-amino-6-methoxypyridine-3-carbonitrile derivatives. researchgate.netnih.gov

Table 1: Summary of Potential Transformations and Products

Starting Material Reaction Type Reagents & Conditions Product

Table 2: List of Chemical Compounds

Compound Name
1-(5-Chloro-6-methoxypyridin-3-yl)alkan-1-one
(5-Chloro-6-methoxypyridin-3-yl)methanamine
5-Alkynyl-6-methoxypyridine-3-carbonitrile
5-Amino-6-methoxypyridine-3-carbonitrile
5-Aryl-6-methoxypyridine-3-carbonitrile
5-Chloro-3-methoxypyridine
This compound
5-Chloro-6-methoxypyridine-3-carboxamide
5-Chloro-6-methoxypyridine-3-carboxylic acid
5-Vinyl-6-methoxypyridine-3-carbonitrile
Ammonia
Grignard reagents
Hydrochloric acid
Lithium aluminum hydride
Sodium 5-chloro-6-methoxypyridine-3-carboxylate
Sodium hydroxide
Sodium methoxide (B1231860)
Sodium thiophenoxide

Reductive Dehalogenation Strategies

The chlorine atom at the C-5 position of this compound represents a key site for synthetic modification. Its removal via reductive dehalogenation provides access to the corresponding 6-methoxypyridine-3-carbonitrile, a valuable scaffold in medicinal chemistry. Various methods can be employed for this transformation, primarily centered around catalytic hydrogenation.

Catalytic hydrogenation is a widely utilized and efficient method for the reductive dehalogenation of aryl halides. In this process, the chloro substituent is replaced by a hydrogen atom. For substrates like this compound, this is typically achieved using a palladium catalyst, often supported on carbon (Pd/C), in the presence of a hydrogen source. The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and may require the addition of a base to neutralize the hydrogen chloride formed during the reaction.

CatalystHydrogen SourceSolventBaseTemperaturePressureYield
Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)EthanolTriethylamineRoom Temperature1-5 atmHigh
Palladium on Carbon (Pd/C)Ammonium FormateMethanol-RefluxAtmosphericGood to High
Raney NickelHydrogen Gas (H₂)EthanolSodium HydroxideRoom Temperature1-10 atmModerate to High

This table represents typical conditions for reductive dehalogenation and is for illustrative purposes. Actual conditions may vary based on specific experimental setups.

Reactivity at the Methoxy (B1213986) Substituent of this compound

The methoxy group at the C-6 position is another functional handle that can be manipulated to introduce further molecular diversity. The primary reactions involving this substituent are demethylation and other ether cleavage transformations.

Demethylation Reactions

Demethylation of the methoxy group to the corresponding hydroxypyridine derivative is a common transformation. This can be achieved using various reagents, with strong Lewis acids being particularly effective. Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl methyl ethers and is often the reagent of choice for this type of transformation. The reaction typically proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.

Other reagents, such as strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), can also effect demethylation, usually at elevated temperatures.

ReagentSolventTemperatureReaction TimeTypical Yield
Boron Tribromide (BBr₃)Dichloromethane-78 °C to Room Temperature1-12 hoursHigh
Hydroiodic Acid (HI)Acetic Acid or neatReflux2-24 hoursModerate to High
Hydrobromic Acid (HBr)Acetic Acid or neatReflux4-48 hoursModerate
Aluminum Chloride (AlCl₃)Dichloromethane or neatRoom Temperature to Reflux6-24 hoursVariable

This table provides general conditions for demethylation reactions. Specific conditions can influence the outcome and yield.

Ether Cleavage and Functional Group Interconversion

Beyond simple demethylation, the methoxy group can be cleaved and the resulting intermediate functionalized in a single pot or in a stepwise manner. For instance, treatment with strong acids in the presence of a nucleophile can lead to direct substitution at the C-6 position. However, the reactivity of the pyridine ring and the potential for competing reactions must be considered.

Pyridine Ring Reactivity and Aromatic Transformations of this compound

The pyridine ring itself, being an electron-deficient aromatic system, exhibits characteristic reactivity patterns. The presence of both electron-withdrawing (chloro and cyano) and electron-donating (methoxy) groups on the ring influences its susceptibility to various transformations.

Electrophilic Aromatic Substitution Limitations and Possibilities

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. The presence of two additional electron-withdrawing groups (chloro and cyano) in this compound further deactivates the ring, making classical EAS reactions such as nitration or Friedel-Crafts alkylation challenging. These reactions typically require harsh conditions and may result in low yields or decomposition.

However, the methoxy group at the C-6 position is an activating, ortho-, para-directing group. This could potentially direct electrophiles to the C-5 position (para to the methoxy group) or the C-7 position (which is not on the pyridine ring). Given the existing substitution pattern, any potential EAS would be highly regioselective, though likely requiring forcing conditions.

Lithiation and Other Organometallic Reactions on the Pyridine Ring

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic rings. In this strategy, a directing group guides the deprotonation of an adjacent position by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The resulting organolithium species can then be trapped with various electrophiles.

For this compound, the methoxy group at C-6 could potentially direct lithiation to the C-5 position. However, the presence of the chloro substituent at this position makes a halogen-metal exchange reaction a more probable outcome. Alternatively, the nitrogen atom of the pyridine ring can also act as a directing group, potentially facilitating lithiation at the C-2 or C-4 positions. The cyano group is also known to direct metalation. The actual site of lithiation would depend on the specific reaction conditions, including the base used, the solvent, and the temperature.

A plausible outcome of treating this compound with a strong organolithium base would be a complex reaction mixture, potentially involving halogen-metal exchange at the C-5 position or deprotonation at one of the available ring protons, guided by the directing effects of the substituents.

Organometallic ReagentPotential Reaction SiteSubsequent ElectrophilePotential Product
n-Butyllithium (n-BuLi)C-5 (Halogen-Metal Exchange)Carbon Dioxide (CO₂)6-Methoxy-3-cyano-pyridine-5-carboxylic acid
Lithium Diisopropylamide (LDA)C-4 or C-2 (Deprotonation)Dimethylformamide (DMF)4-Formyl- or 2-Formyl-5-chloro-6-methoxypyridine-3-carbonitrile

This table illustrates potential, hypothetical outcomes of organometallic reactions on the title compound.

Oxidation and Reduction of the Pyridine Nucleus

Direct experimental studies on the oxidation and reduction of the pyridine core in this compound are not extensively documented. However, the reactivity can be inferred from the known transformations of substituted chloropyridines and pyridinecarbonitriles.

Oxidation: The pyridine nitrogen atom is susceptible to oxidation, typically forming an N-oxide. This transformation can modulate the electronic properties of the ring, often facilitating nucleophilic substitution reactions. For many pyridine derivatives, N-oxidation is achieved using peroxy acids such as peroxybenzoic acid or meta-chloroperoxybenzoic acid (m-CPBA). clockss.org In the case of chloropyridines, specific protocols have been developed, including the use of peracetic acid generated in situ from hydrogen peroxide and acetic acid. sigmaaldrich.com The formation of this compound N-oxide would be the expected outcome of such a reaction. Theoretical calculations have shown that pyridine N-oxidation can effectively lower the energy barrier for subsequent reactions like nucleophilic dechlorination. libretexts.orgrsc.org

Reduction: The pyridine nucleus of this compound can undergo reduction under various conditions, potentially affecting the aromatic ring, the chloro substituent, or the nitrile group.

Catalytic Hydrogenation: This is a common method for both ring reduction and dehalogenation. Using catalysts like palladium on carbon (Pd/C) or Raney nickel, several outcomes are possible. Reductive dechlorination could yield 6-methoxypyridine-3-carbonitrile. More vigorous conditions could lead to the saturation of the pyridine ring to form the corresponding piperidine (B6355638) derivative. The choice of catalyst, solvent, and reaction conditions is crucial in directing the selectivity of the reduction. nih.gov

Chemical Reduction: The nitrile group is readily reduced by hydride reagents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that would convert the nitrile function to a primary amine (aminomethyl group), yielding (5-chloro-6-methoxypyridin-3-yl)methanamine. libretexts.org Using a bulkier, less reactive hydride reagent like diisobutylaluminium hydride (DIBALH) followed by aqueous workup could potentially reduce the nitrile to an aldehyde. libretexts.org

The following table summarizes the potential oxidation and reduction reactions.

Transformation Target Site Typical Reagents Expected Product
N-OxidationPyridine Nitrogenm-CPBA, H₂O₂/Acetic AcidThis compound N-oxide
Reductive DechlorinationC-Cl BondH₂, Pd/C, Base6-Methoxypyridine-3-carbonitrile
Ring HydrogenationPyridine RingH₂, PtO₂ or Rh/C5-Chloro-6-methoxypiperidine-3-carbonitrile
Nitrile ReductionC≡N BondLiAlH₄(5-Chloro-6-methoxypyridin-3-yl)methanamine

Stereoselective Transformations Involving this compound

Scientific literature specifically describing the use of this compound as a substrate in stereoselective transformations is scarce. The development of asymmetric methods for the synthesis of complex chiral pyridines remains a significant challenge in organic chemistry. vulcanchem.com Nevertheless, the functional groups present on the molecule offer potential handles for such reactions.

Hypothetically, this compound could be a precursor to chiral molecules through several enantioselective or diastereoselective pathways:

Asymmetric Reduction: While the reduction of the pyridine ring itself is known, achieving enantioselectivity to produce a chiral piperidine would require a suitable chiral catalyst. Similarly, the asymmetric reduction of the nitrile group to a chiral primary amine is a challenging but conceivable transformation.

Reactions of Derivatives: The compound could be transformed into a more reactive intermediate suitable for stereoselective reactions. For example, reduction of the nitrile to an aldehyde would create a prochiral center. Subsequent enantioselective addition of an organometallic reagent could generate a chiral secondary alcohol.

Asymmetric Catalysis: A transition-metal-catalyzed cross-coupling reaction at the C-Cl bond using a chiral ligand could potentially be used to introduce a chiral substituent. However, such reactions on electron-rich 6-methoxypyridine systems can be challenging.

Chiral derivatization involves reacting the molecule with a chiral resolving agent to form diastereomers that can be separated, or to introduce a chiral auxiliary that directs subsequent stereoselective transformations.

Derivatization via the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid. libretexts.org This resulting 5-chloro-6-methoxynicotinic acid could then be coupled with a chiral alcohol or amine (a chiral resolving agent) to form a mixture of diastereomeric esters or amides. These diastereomers could potentially be separated using chromatography or crystallization.

Nucleophilic Substitution with Chiral Reagents: The chlorine atom at the 5-position is part of an electron-rich aromatic system and is generally unreactive toward nucleophilic aromatic substitution. However, under specific conditions, such as through the formation of an aryne intermediate or via transition-metal catalysis, it might be possible to displace the chloride with a chiral nucleophile to create chiral derivatives.

The table below outlines some hypothetical stereoselective strategies.

Strategy Target Functional Group Reaction Type Potential Chiral Product
Chiral DerivatizationNitrile (via hydrolysis to acid)Amide coupling with chiral amineDiastereomeric amides
Diastereoselective ReactionAldehyde (from nitrile reduction)Addition of a chiral nucleophileDiastereomeric secondary alcohols
Enantioselective SynthesisC-Cl BondAsymmetric cross-couplingChiral 5-substituted pyridine derivative

Mechanistic Investigations of Reactions Involving 5 Chloro 6 Methoxypyridine 3 Carbonitrile

Elucidation of Reaction Pathways for Nitrile Transformations

The nitrile group (-C≡N) of 5-Chloro-6-methoxypyridine-3-carbonitrile is a versatile functional group that can undergo a range of transformations. The elucidation of the reaction pathways for these transformations is critical for controlling the reaction outcome.

Hydrolysis: The hydrolysis of the nitrile group can proceed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate.

Under acidic conditions , the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid tautomer, which then isomerizes to the more stable amide. Further hydrolysis of the amide, also under acidic conditions, proceeds through a tetrahedral intermediate to ultimately yield the corresponding carboxylic acid and an ammonium (B1175870) ion.

The base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. This process forms an imidic acid intermediate after protonation, which then tautomerizes to an amide. Depending on the reaction conditions, the amide can be isolated, or it can undergo further hydrolysis to a carboxylate salt.

Cycloaddition Reactions: The nitrile group can also participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. For instance, in [3+2] cycloadditions with azides, it can form tetrazole rings. The mechanism involves the concerted addition of the azide (B81097) to the carbon-nitrogen triple bond. The regioselectivity of this reaction is influenced by the electronic properties of both the nitrile and the azide.

Mechanistic Studies of Halogen-Aryl Bond Activation in Cross-Coupling Reactions

The chlorine atom at the 5-position of the pyridine (B92270) ring is a key site for transition-metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. Mechanistic studies of these reactions focus on the activation of the C-Cl bond.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the aryl chloride with an organoboron reagent. The catalytic cycle is generally understood to proceed through three key steps:

Oxidative Addition: A low-valent palladium(0) complex inserts into the C-Cl bond of the pyridine ring to form a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne and is typically catalyzed by palladium and a copper co-catalyst. The proposed mechanism involves a palladium cycle similar to the Suzuki coupling and a copper cycle. The copper acetylide, formed from the terminal alkyne and the copper salt, is believed to be the species that undergoes transmetalation with the palladium complex.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the pyridine ring and an amine. The mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.

Cross-Coupling Reaction Catalyst System Key Mechanistic Steps
Suzuki-MiyauraPd(0) / BaseOxidative Addition, Transmetalation, Reductive Elimination
SonogashiraPd(0) / Cu(I) / BaseOxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination
Buchwald-HartwigPd(0) / BaseOxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination

Investigation of Nucleophilic Substitution Mechanisms on the Pyridine Ring

The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing nitrile group and the nitrogen atom itself, makes this compound susceptible to nucleophilic aromatic substitution (SNAr).

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first step, a nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . chemeurope.comlibretexts.org The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing nitrile group and the ring nitrogen. In the second, typically fast, step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. chemeurope.com

The regioselectivity of nucleophilic attack is directed to the positions ortho and para to the electron-withdrawing groups. In this molecule, the chlorine is at a position activated by the ring nitrogen and the nitrile group. The methoxy (B1213986) group, being electron-donating by resonance, can influence the stability of the Meisenheimer complex.

Step Description Key Feature
1. AdditionThe nucleophile attacks the carbon attached to the chlorine atom.Formation of a resonance-stabilized Meisenheimer complex.
2. EliminationThe chloride ion is expelled from the Meisenheimer complex.Restoration of the aromatic pyridine ring.

Computational and Spectroscopic Approaches to Reaction Mechanism Verification

To gain deeper insight into the reaction mechanisms, computational and spectroscopic methods are invaluable.

Computational Approaches: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways. These calculations can provide the geometries and energies of reactants, transition states, and intermediates. By mapping the potential energy surface, the activation energies for different steps can be determined, allowing for the identification of the rate-determining step and the prediction of reaction kinetics. For instance, DFT could be used to compare the stability of different possible Meisenheimer complexes in nucleophilic substitution reactions or to model the oxidative addition step in cross-coupling reactions.

Spectroscopic Techniques: Spectroscopic methods are crucial for the detection and characterization of transient intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of stable intermediates. In situ infrared (IR) spectroscopy can monitor the disappearance of reactants and the appearance of products in real-time. For more reactive intermediates, advanced techniques like time-resolved spectroscopy may be necessary.

Transition State Analysis and Reaction Coordinate Determination

A more detailed understanding of a reaction mechanism can be achieved through the analysis of the transition state and the determination of the reaction coordinate.

Transition State Analysis: The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Computational chemistry can be used to locate and characterize the geometry of transition states. Analysis of the vibrational frequencies of the transition state structure (specifically the single imaginary frequency) can confirm that it connects the reactants and products. The electronic structure of the transition state can reveal the nature of bond-breaking and bond-forming processes.

Reaction Coordinate Determination: The reaction coordinate is the path of minimum energy that connects reactants and products on the potential energy surface. By following the intrinsic reaction coordinate (IRC) from the transition state, one can verify that it indeed connects the desired reactants and products. This analysis provides a detailed picture of the structural changes that occur throughout the reaction. For example, in a nucleophilic substitution reaction, the reaction coordinate would describe the approach of the nucleophile, the formation of the new bond, the breaking of the old bond, and the departure of the leaving group.

Computational and Theoretical Studies of 5 Chloro 6 Methoxypyridine 3 Carbonitrile

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of 5-Chloro-6-methoxypyridine-3-carbonitrile is fundamentally based on the aromatic pyridine (B92270) ring, which is a six-membered heterocycle isoelectronic with benzene. numberanalytics.com The nitrogen atom in the ring introduces a significant perturbation to the electron distribution compared to benzene, making the ring electron-deficient. imperial.ac.uk This effect is further modulated by the three substituents: a chloro group, a methoxy (B1213986) group, and a carbonitrile (cyano) group.

Molecular Orbitals: According to molecular orbital theory, the π-system of the pyridine ring is composed of overlapping p-orbitals. The substituents significantly influence the energy levels and spatial distribution of these orbitals, particularly the frontier molecular orbitals (HOMO and LUMO), which are critical in determining the molecule's reactivity. numberanalytics.com The presence of electron-withdrawing groups is expected to lower the energy of both the HOMO and LUMO, affecting the molecule's behavior in chemical reactions. nih.gov Natural Bond Orbital (NBO) analysis of similar substituted pyridines reveals insights into intramolecular charge delocalization and bond strengths, which are modified by these substituent effects. rsc.org

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for quantifying the reactivity of molecules. scirp.org These methods allow for the calculation of various reactivity descriptors that predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory posits that the majority of chemical reactivity can be understood by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. researchgate.netnih.gov A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the presence of multiple electron-withdrawing groups (chloro, cyano) is expected to significantly lower the LUMO energy, while the interplay with the donating methoxy group will determine the final HOMO energy. This would likely result in a moderately sized HOMO-LUMO gap, suggesting a balance between stability and reactivity.

Below is a representative data table of calculated frontier orbital energies for this compound, based on DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory), alongside related pyridine derivatives for comparison.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Pyridine-6.75-0.526.23
3-Chloropyridine-7.01-0.896.12
2-Methoxypyridine-6.42-0.316.11
Pyridine-3-carbonitrile-7.45-1.555.90
This compound -7.28 -1.85 5.43

Note: The values for this compound are illustrative and based on expected substituent effects.

The distribution of the HOMO would likely be concentrated on the more electron-rich portions of the molecule, such as the methoxy group and potentially the pyridine nitrogen, indicating sites susceptible to electrophilic attack. The LUMO, conversely, is expected to be distributed over the electron-deficient carbon atoms of the pyridine ring, particularly those influenced by the chloro and cyano groups, highlighting potential sites for nucleophilic attack. wuxibiology.comresearchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, which is invaluable for predicting non-covalent interactions and sites of electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values.

Regions of Negative and Positive Potential: In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative nitrogen atom of the pyridine ring, the oxygen of the methoxy group, and the nitrogen of the cyano group. researchgate.net These areas indicate lone pairs of electrons and are the most likely sites for attack by electrophiles or for forming hydrogen bonds. researchgate.net Regions of positive potential (typically colored blue) would be located around the hydrogen atoms and potentially on the chlorine atom, forming a "sigma-hole" which can participate in halogen bonding. acs.org The electron-deficient pyridine ring carbons would also exhibit less negative or slightly positive potential. researchgate.net

Fukui functions are a concept within DFT that helps to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.org The Fukui function, f(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. nih.govacs.org

Predicting Reactive Sites: By calculating the condensed Fukui functions for each atom in the molecule, one can predict local reactivity. wikipedia.org

f+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack). For this compound, the largest f+ values are expected on the carbon atoms of the pyridine ring, particularly C3 (bearing the cyano group) and C5 (bearing the chloro group), making them the most probable sites for nucleophilic attack.

f-(r): Indicates the propensity of a site to donate an electron (electrophilic attack). The largest f- values would likely be found on the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group.

f0(r): Predicts sites for radical attack.

These local reactivity indices provide a more nuanced view of reactivity than MEP maps alone and are essential for understanding regioselectivity in chemical reactions. ias.ac.in

Conformational Analysis and Energetics

Rotational Barrier: Computational methods can be used to calculate the potential energy surface for the rotation of the methoxy group. nih.gov For methoxy groups attached to aromatic rings, there is typically a barrier to free rotation. colostate.edu The most stable conformation is usually one where the methyl group is either in the plane of the aromatic ring (syn or anti) or perpendicular to it, depending on the steric and electronic effects of adjacent substituents. hhu.de In this case, the presence of the nitrogen atom at position 1 and the chloro atom at position 5 will create a specific energetic landscape for the methoxy group's rotation. The planar conformation, with the methyl group pointing away from the chloro substituent, is likely to be the global energy minimum due to minimized steric hindrance. nih.govdtic.mil The energy difference between the most stable and least stable conformers represents the rotational barrier, which can be calculated to be on the order of several kJ/mol. colostate.edu

Spectroscopic Property Prediction through Computational Methods

Computational chemistry is a highly effective tool for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. nih.govarxiv.org By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. mdpi.commdpi.com

Vibrational Frequencies: The theoretical vibrational spectrum of this compound would exhibit characteristic frequencies corresponding to the various functional groups and the pyridine ring itself. researchgate.netcdnsciencepub.com

C≡N stretch: A strong, sharp absorption in the IR spectrum is expected in the range of 2220-2240 cm-1.

C-Cl stretch: A band in the lower frequency region, typically around 600-800 cm-1.

C-O-C stretches (methoxy): Asymmetric and symmetric stretching vibrations would appear in the 1050-1250 cm-1 region.

Pyridine ring vibrations: A series of characteristic bands corresponding to C-C and C-N stretching and ring breathing modes would be observed, typically in the 1400-1600 cm-1 region. researchgate.net

DFT calculations can provide the frequencies and intensities of these vibrational modes. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other theoretical approximations. mdpi.com

Below is a representative table of predicted key vibrational frequencies for this compound.

Vibrational ModePredicted Frequency (cm-1)Expected IR Intensity
C-H stretch (methyl)2950-3000Medium
C≡N stretch (nitrile)2235Strong
C=C, C=N stretch (ring)1580Strong
C=C, C=N stretch (ring)1470Strong
C-H bend (methyl)1450Medium
C-O stretch (asymmetric)1250Strong
C-O stretch (symmetric)1050Medium
C-Cl stretch750Medium

Note: These are representative values and would be refined by specific DFT calculations.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. easychair.orgeasychair.org By simulating the behavior of this compound in different solvent environments, researchers can gain a detailed understanding of how the solvent influences the molecule's conformation, stability, and interactions. These simulations can provide valuable insights for optimizing reaction conditions and understanding the compound's behavior in various chemical processes. easychair.orgchemrxiv.org

The choice of solvent can significantly impact the energetics and dynamics of a chemical system. For this compound, MD simulations could be employed to study its behavior in a range of solvents, from polar protic solvents like water and ethanol (B145695) to polar aprotic solvents such as dimethylformamide (DMF) and aprotic non-polar solvents like toluene. Key parameters that can be extracted from these simulations include the solvation free energy, radial distribution functions (RDFs), and conformational changes of the solute molecule.

For instance, a hypothetical study might investigate the solvation of this compound in water versus toluene. In water, the polar nature of the solvent molecules would lead to strong dipole-dipole interactions with the polar functional groups of the solute (the cyano and methoxy groups, and the nitrogen atom in the pyridine ring). The RDFs would likely show a high probability of finding water molecules in close proximity to these groups, forming a well-defined solvation shell. In contrast, in a non-polar solvent like toluene, the interactions would be dominated by weaker van der Waals forces, resulting in a less structured solvation environment.

Such a study could generate data on the solvation free energy, which is the energy change associated with transferring a molecule from a vacuum to a solvent. A more negative solvation free energy indicates a more favorable interaction with the solvent.

Hypothetical Solvation Free Energies for this compound in Various Solvents

SolventDielectric ConstantSolvation Free Energy (kcal/mol)
Water80.1-12.5
Ethanol24.5-9.8
Dimethylformamide (DMF)36.7-11.2
Toluene2.4-4.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Furthermore, MD simulations can reveal how the solvent affects the conformational flexibility of this compound. For example, the simulations could track the dihedral angle of the methoxy group relative to the pyridine ring. In a polar solvent, specific hydrogen bonding interactions might restrict the rotation of this group, leading to a more rigid conformation. In a non-polar solvent, the group might exhibit greater rotational freedom.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational quantum chemistry offers powerful tools for predicting the outcome of chemical reactions, including their regioselectivity and stereoselectivity. beilstein-journals.orgrsc.org For a molecule like this compound, which has multiple potential reaction sites, these predictive models are invaluable for designing synthetic routes and understanding reaction mechanisms. rsc.org

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of this compound, an electrophilic aromatic substitution reaction, for instance, could potentially occur at different positions on the pyridine ring. The outcome would be determined by the relative activation energies of the transition states leading to the different products. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to calculate these activation energies.

A computational study could model the reaction of this compound with a generic electrophile. By calculating the energy profiles for the reaction pathways at each possible site, the most likely product can be predicted. The site with the lowest activation energy barrier will be the kinetically favored position for the reaction.

Hypothetical Activation Energies for Electrophilic Aromatic Substitution on this compound

Position of SubstitutionCalculated Activation Energy (kcal/mol)Predicted Major Product
C225.8No
C418.2Yes

Note: The data in this table is hypothetical and for illustrative purposes only.

Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be predicted using computational methods. nih.govarxiv.org While this compound itself is not chiral, reactions involving this molecule could introduce chiral centers. For example, if a nucleophilic addition to the nitrile group were to create a new stereocenter, computational modeling could be used to predict which enantiomer or diastereomer would be preferentially formed.

These predictions are typically achieved by modeling the transition states of the stereodetermining step of the reaction. The relative energies of the transition states leading to the different stereoisomers determine the stereochemical outcome. A lower energy transition state corresponds to the major product. The accuracy of these predictions has advanced significantly with the development of more sophisticated computational models and increased computing power. rsc.org

Synthetic Applications and Derivatization Strategies of 5 Chloro 6 Methoxypyridine 3 Carbonitrile

5-Chloro-6-methoxypyridine-3-carbonitrile as a Versatile Synthetic Building Block

This compound is a highly functionalized heterocyclic compound that serves as a valuable and versatile building block in organic synthesis. Its utility stems from the presence of three distinct and reactive functional groups—a nitrile, a chloro substituent, and a methoxy (B1213986) group— strategically positioned on the pyridine (B92270) core. This arrangement allows for a wide range of selective chemical transformations, enabling the synthesis of diverse and complex molecular architectures. The pyridine ring itself is a privileged scaffold in medicinal chemistry, frequently found in pharmaceutical and agrochemical agents. wikipedia.orgyoutube.com

The reactivity of this compound is dictated by its electronic properties. The pyridine nitrogen and the nitrile group are electron-withdrawing, which activates the chloro-substituent at the 5-position for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orglibretexts.org The nitrile group is a versatile precursor that can be converted into various other functionalities. The methoxy group can also be modified, typically after conversion to a hydroxyl group. This multi-faceted reactivity allows chemists to use the molecule as a platform for scaffold diversification, introducing molecular complexity in a controlled, stepwise manner. Similar substituted chloropyridine carbonitriles have been described as key intermediates for the synthesis of trifluoromethylated N-heterocycles, underscoring the importance of this class of compounds. researchgate.net

Scaffold Diversification via Functional Group Interconversions

The true synthetic power of this compound is realized through the selective manipulation of its functional groups. Each group can be targeted with specific reagents to yield a new derivative, which can then be further modified.

Conversion of Nitrile to Carboxylic Acids, Esters, Amides, and Tetrazoles

The nitrile group is one of the most versatile functionalities in organic chemistry, capable of being transformed into several other important chemical motifs. wikipedia.org

Carboxylic Acids and Esters: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org Heating the compound under reflux with an aqueous acid, such as hydrochloric acid or sulfuric acid, will yield the corresponding 5-chloro-6-methoxypyridine-3-carboxylic acid. ucalgary.calibretexts.org Subsequent treatment with an alcohol under acidic conditions can then produce the corresponding ester. Alternatively, alkaline hydrolysis with an aqueous base like sodium hydroxide (B78521) initially forms a carboxylate salt, which upon acidic workup, provides the carboxylic acid. libretexts.org

Amides: Partial hydrolysis of the nitrile group affords the corresponding amide, 5-chloro-6-methoxypyridine-3-carboxamide. This can often be achieved under controlled acidic or basic conditions, stopping the reaction before full conversion to the carboxylic acid occurs. ucalgary.ca

Tetrazoles: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097) source to form a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry. acs.orgyoutube.com This reaction is typically performed by heating the nitrile with sodium azide in the presence of a Lewis acid (e.g., zinc chloride) or an ammonium (B1175870) salt (e.g., ammonium chloride). youtube.comorganic-chemistry.org The reaction proceeds via activation of the nitrile, followed by nucleophilic attack of the azide and subsequent cyclization. acs.orgnih.gov

Table 1: Representative Transformations of the Nitrile Group
Target Functional GroupGeneral Reaction TypeTypical Reagents and ConditionsProduct Class
Carboxylic AcidHydrolysisH₂SO₄(aq) or HCl(aq), heatPyridine-3-carboxylic acids
AmidePartial HydrolysisControlled acid/base hydrolysisPyridine-3-carboxamides
Tetrazole[3+2] CycloadditionNaN₃, NH₄Cl or ZnCl₂, heat5-(Pyridin-3-yl)-1H-tetrazoles

Modifications at the Chloro Position to Introduce Other Halogens, Alkyl, or Aryl Groups

The chlorine atom at the C5 position is activated towards substitution, providing a key site for introducing further diversity.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates the displacement of the chloride by various nucleophiles. nih.govyoutube.com This allows for the introduction of amines, alkoxides, and thiolates to generate 5-amino, 5-alkoxy, and 5-thioether pyridine derivatives, respectively. Such reactions are fundamental in the synthesis of many biologically active pyridine compounds. youtube.com

Palladium-Catalyzed Cross-Coupling: The chloro group is an excellent handle for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, for instance, can be used to form a new carbon-carbon bond by coupling the chloropyridine with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is a powerful method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals. mdpi.com Other cross-coupling reactions, such as the Stille, Heck, or Sonogashira reactions, could similarly be employed to introduce alkyl, aryl, or alkynyl groups.

Table 2: Key Reactions at the Chloro Position
Reaction TypeReactantTypical Catalyst/ReagentsProduct Substituent
Nucleophilic Aromatic Substitution (SNAr)Amines (R₂NH), Alcohols (ROH), Thiols (RSH)Base (e.g., K₂CO₃, NaH)-NR₂, -OR, -SR
Suzuki-Miyaura CouplingArylboronic acid (Ar-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄), BaseAryl (-Ar)
Sonogashira CouplingTerminal alkyne (RC≡CH)Pd catalyst, Cu(I) co-catalyst, BaseAlkynyl (-C≡CR)

Alterations of the Methoxy Group to Hydroxyl or Other Alkoxy Moieties

The methoxy group at the C6 position can be readily transformed, further expanding the synthetic possibilities.

Demethylation to Hydroxyl Group: The methoxy group can be cleaved to reveal the corresponding pyridone (a 6-hydroxypyridine tautomer) using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). More selective methods for demethylating methoxypyridines, for example using L-selectride, have also been developed. researchgate.netelsevierpure.com The resulting hydroxyl group is a versatile handle for further functionalization.

Conversion to Other Alkoxy Moieties: Once the hydroxyl group is unmasked, it can be re-alkylated using an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) under basic conditions (e.g., NaH, K₂CO₃) via a Williamson ether synthesis. This allows for the introduction of a wide variety of different alkoxy groups, enabling fine-tuning of the molecule's steric and electronic properties. In some activated systems, direct nucleophilic substitution of the methoxy group by other nucleophiles is also possible. ntu.edu.sg

Utilization in the Synthesis of Complex Heterocyclic Systems

The strategic placement of reactive functional groups on the this compound scaffold makes it an ideal starting material for the construction of more complex, fused heterocyclic systems.

Annulation Reactions and Ring Expansion

Annulation, or ring-forming, reactions are powerful tools for building polycyclic molecules. The nitrile group of this compound is particularly well-suited for this purpose.

A common strategy involves introducing a side chain with a reactive functional group, which can then undergo an intramolecular cyclization with the nitrile. For example, the chloro group could be substituted with a nucleophile containing an active methylene (B1212753) group (-CH₂Z, where Z is an electron-withdrawing group). In the presence of a base, the active methylene can be deprotonated and attack the nitrile carbon in an intramolecular Thorpe-Ziegler reaction, leading to the formation of a new, fused six-membered ring containing an amino group. documentsdelivered.comresearchgate.net This approach provides a pathway to dihydronaphthyridine-type structures.

Furthermore, the nitrile group can react with binucleophiles to construct fused heterocyclic rings. For instance, reaction with hydrazine (B178648) could lead to fused pyrazoles, while reaction with hydroxylamine (B1172632) could yield fused isoxazoles. The synthesis of fused heterocycles from various 2-chloro-3-cyanopyridine (B134404) derivatives is a well-established strategy for creating novel polycyclic systems. rsc.orgresearchgate.net These annulation strategies significantly increase the molecular complexity and provide access to novel chemical space for applications in drug discovery and materials science.

Construction of Fused Pyridine Derivatives

The trifunctional nature of this compound makes it an ideal precursor for the synthesis of bicyclic and polycyclic heterocyclic systems where the pyridine ring is annulated with another ring. The vicinal arrangement of the chloro and nitrile groups, while not ortho, can still participate in cyclization reactions after initial modification. More commonly, the chloro and methoxy groups activate the pyridine ring for sequential reactions that lead to fused structures.

A prominent strategy for constructing fused pyridine systems is through the synthesis of pyrido[2,3-d]pyrimidines. These structures are of significant interest due to their prevalence in biologically active molecules. clockss.orgjocpr.com While direct cyclization of this compound is not extensively documented, analogous transformations with related 2-chloronicotinonitriles provide a blueprint for potential synthetic routes. For instance, the reaction of a 2-amino-3-cyanopyridine (B104079) derivative with reagents like formamide (B127407) or guanidine (B92328) is a classic method to construct the fused pyrimidine (B1678525) ring. nih.gov By first substituting the 6-chloro group of a related pyridine with an amino functionality, subsequent intramolecular cyclization or reaction with a one-carbon synthon can lead to the desired pyrido[2,3-d]pyrimidine (B1209978) core.

Another approach involves the reaction with bifunctional nucleophiles. For example, hydrazine can react with chloropyridines to form hydrazinopyridines, which are valuable intermediates for constructing fused pyrazolo[3,4-b]pyridine rings through intramolecular cyclization onto the nitrile group.

The following table outlines general strategies for the construction of fused pyridine derivatives, drawing parallels from the reactivity of similar chloropyridines.

Fused SystemGeneral Reagents/Strategy
Pyrido[2,3-d]pyrimidines 1. Substitution of the chloro group with an amine or hydrazine. 2. Subsequent cyclization with reagents like formamide, formic acid, or guanidine to form the fused pyrimidine ring. nih.gov
Pyrazolo[3,4-b]pyridines 1. Reaction with hydrazine to yield a 6-hydrazinopyridine intermediate. 2. Intramolecular cyclization where the hydrazino group attacks the nitrile carbon.
Thieno[2,3-b]pyridines 1. Reaction with a sulfur nucleophile (e.g., sodium sulfide (B99878) followed by an α-halo ketone). 2. Intramolecular cyclization (Gewald reaction or similar) to form the fused thiophene (B33073) ring.

Application as a Precursor in the Synthesis of Specific Compound Classes

The reactivity of the chloro, methoxy, and nitrile groups allows this compound to serve as a versatile starting material for a variety of compound classes, particularly those containing nitrogen heterocycles.

Construction of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a primary application of this compound, leveraging the reactivity of the chlorine atom towards nitrogen nucleophiles. nih.gov Nucleophilic aromatic substitution (SNAr) at the C6-position is a key reaction.

Research has demonstrated that 5-chloro-3-methoxypyridine can react with various lithium amides to yield 5-aminated products. clockss.org This suggests that this compound can undergo similar reactions, providing access to a range of 6-amino-5-methoxypyridine-3-carbonitrile derivatives. These derivatives are valuable intermediates themselves, as the newly introduced amino group can be used for further derivatization or to direct subsequent reactions.

Furthermore, the construction of pyrido[2,3-d]pyrimidines represents a significant class of nitrogen-containing heterocycles derived from pyridine precursors. clockss.orgorgchemres.org The general synthetic pathway involves the reaction of an appropriately substituted pyridine with reagents that provide the necessary atoms to form the fused pyrimidine ring. For example, treatment of an aminopyridine derivative with guanidine can yield 2,4-diaminopyrido[2,3-d]pyrimidines. nih.gov

Intermediates for Advanced Synthetic Targets

The heterocyclic scaffolds synthesized from this compound often serve as crucial intermediates in the synthesis of more complex and biologically active molecules. A notable area of application is in the development of protein kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology. ed.ac.uk

For instance, fused pyrimidine structures such as pyrazolo[4,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines are known cores of potent cyclin-dependent kinase (CDK) and salt-inducible kinase (SIK) inhibitors, respectively. nih.govnih.gov The synthetic strategies used to build these complex inhibitors often rely on the stepwise construction and functionalization of heterocyclic intermediates. A compound like this compound can serve as an early-stage precursor to a fused pyridine ring, which is then further elaborated to the final active pharmaceutical ingredient.

The general workflow involves:

Using this compound to synthesize a fused pyridine system (e.g., a pyrido[2,3-d]pyrimidine).

Further functionalizing this fused scaffold through reactions like cross-coupling, amination, or substitution to introduce pharmacophoric features required for biological activity.

Scaffolds for Combinatorial Chemistry Libraries (Synthetic Methodologies Only)

In modern drug discovery, the generation of chemical libraries around a central scaffold is a key strategy for identifying new lead compounds. nih.gov The structure of this compound is well-suited to serve as a scaffold for combinatorial chemistry due to its multiple points of diversification.

A synthetic methodology for library generation could involve a divergent approach:

R1 Diversity: The chloro group at the C6 position can be substituted with a wide array of amines, alcohols, or thiols via SNAr reactions, introducing the first point of diversity.

R2 and R3 Diversity via Fused Rings: The resulting 6-substituted pyridine can then be used to construct a fused ring, such as a pyrimidine. The reagents used in this cyclization (e.g., substituted guanidines, amidines, or ureas) can introduce further diversity into the final library of fused heterocycles. nih.gov

This approach allows for the parallel synthesis of a large number of structurally related compounds. nih.gov For example, reacting the core scaffold with a set of 50 different amines, followed by cyclization with 20 different guanidines, could theoretically generate a library of 1000 distinct fused pyridine derivatives. The screening of such libraries against biological targets can rapidly identify structure-activity relationships (SAR) and lead to the discovery of novel therapeutic agents.

Future Research Directions for 5 Chloro 6 Methoxypyridine 3 Carbonitrile

Development of More Efficient and Sustainable Synthetic Routes

The chemical industry's shift towards environmentally responsible practices is a major driver for innovation in synthetic chemistry. nih.govcitedrive.com Future research concerning 5-Chloro-6-methoxypyridine-3-carbonitrile will likely focus on developing synthetic pathways that are not only efficient in terms of yield but also adhere to the principles of green chemistry.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and often leads to cleaner reaction profiles for pyridine (B92270) derivatives. nih.govacs.org Applying microwave irradiation to the cyclization and functionalization steps in the synthesis of this compound could offer a significant improvement over conventional heating methods. acs.org

Multicomponent Reactions (MCRs): One-pot MCRs are inherently atom-economical and reduce waste by minimizing intermediate isolation and purification steps. nih.govmdpi.com Designing novel MCRs that assemble the this compound core from simple, readily available starting materials would represent a substantial advancement in its sustainable production. mdpi.com

Eco-Friendly Catalysts and Solvents: Research into replacing hazardous reagents and solvents is paramount. This includes the exploration of reusable, solid-supported catalysts, such as activated fly ash, and the use of greener solvents like ethanol (B145695) or even solvent-free conditions. rsc.orgbhu.ac.in A successful example is the iron-catalyzed cyclization for the synthesis of symmetrical pyridines, which avoids the use of toxic heavy metals. rsc.org

Synthesis StrategyPotential Advantages for this compound
Microwave-Assisted SynthesisShorter reaction times, higher yields, cleaner reactions. nih.govacs.org
Multicomponent ReactionsIncreased atom economy, reduced waste, operational simplicity. nih.govmdpi.com
Green Catalysts/SolventsReduced environmental impact, improved safety, potential for catalyst recycling. rsc.orgbhu.ac.in

Exploration of Novel Catalytic Systems for Transformations

The functionalization of the pyridine ring is crucial for creating diverse analogues for biological screening. While classical methods exist, the development of novel catalytic systems offers the potential for unprecedented efficiency and selectivity.

Future research will likely investigate:

Transition-Metal Catalyzed C-H Functionalization: This has become a powerful tool for the direct introduction of new substituents onto aromatic rings, avoiding the need for pre-functionalized substrates. beilstein-journals.orgnih.gov Catalytic systems based on palladium, rhodium, or rare earth metals could be employed for the selective C-H alkylation, arylation, or alkenylation of the this compound core. beilstein-journals.orgnih.gov This would allow for the late-stage diversification of the molecule, which is highly valuable in medicinal chemistry.

Photoredox Catalysis: Visible-light-mediated catalysis provides a mild and environmentally friendly approach to radical reactions. acs.orgacs.org This methodology could be used to introduce functional groups at positions that are difficult to access through traditional ionic pathways, harnessing the unique reactivity of pyridinyl radicals. acs.org For instance, a photochemical approach has been developed for the functionalization of pyridines with radicals derived from allylic C-H bonds. acs.org

Organocatalysis: The use of small organic molecules as catalysts avoids the cost and potential toxicity of metal-based systems. ias.ac.in Research into organocatalytic methods for the functionalization of the pyridine ring could lead to more sustainable and cost-effective synthetic routes to derivatives of this compound.

Catalytic SystemPotential Application for this compound
Transition-Metal CatalysisDirect C-H functionalization at various positions on the pyridine ring. beilstein-journals.orgnih.gov
Photoredox CatalysisMild and green functionalization via radical pathways. acs.orgacs.org
OrganocatalysisMetal-free transformations, reducing cost and toxicity. ias.ac.in

Advanced Mechanistic Insights through in situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is essential for process optimization and the rational design of new synthetic methods. In situ spectroscopic techniques allow for the real-time monitoring of reacting species, providing invaluable data on reaction intermediates and transition states.

For reactions involving this compound, future research could employ:

In situ Diffuse Reflectance Fourier Transform Infrared Spectroscopy (DRIFTS): This technique is highly effective for studying heterogeneous catalytic reactions and can identify adsorbed intermediates on a catalyst surface. researchgate.netmdpi.compolimi.it It could be used to elucidate the mechanism of pyridine ring formation or functionalization, leading to the development of more efficient catalysts. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions that proceed via radical intermediates, such as those involving photoredox catalysis, EPR can be used to detect and characterize these transient species. acs.org This information is crucial for understanding the reaction pathway and optimizing conditions to favor the desired product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide detailed structural information about intermediates in solution, helping to piece together complex reaction cascades.

Spectroscopic TechniqueInformation Gained
In situ DRIFTSIdentification of surface-adsorbed intermediates in heterogeneous catalysis. researchgate.netmdpi.com
EPR SpectroscopyDetection and characterization of radical intermediates. acs.org
In situ NMRStructural elucidation of intermediates in solution.

Expansion of Synthetic Utility through Unexplored Reactivity Modes

Discovering and developing novel reactivity modes can open up new avenues for the synthesis of previously inaccessible molecules. For this compound, this could involve exploring reactions that go beyond simple substitution chemistry.

Promising areas of research include:

Dearomatization-Rearomatization Strategies: These multi-step processes involve the temporary dearomatization of the pyridine ring to enable otherwise difficult functionalization reactions, followed by rearomatization to restore the aromatic core. researchgate.net This can allow for the introduction of substituents at positions that are not accessible through conventional electrophilic or nucleophilic substitution.

Radical-Mediated Cascade Reactions: Pyridine-boryl radicals have emerged as versatile intermediates that can participate in cascade reactions to build complex molecular architectures. rsc.org Investigating the participation of this compound in such cascades could lead to the rapid synthesis of novel fused heterocyclic systems.

Formal Cycloaddition Reactions: The development of formal [5+1] cyclizations provides a novel disconnection for the synthesis of highly functionalized pyridines from readily available starting materials. acs.org Adapting this strategy could provide a new and efficient route to the this compound scaffold itself or its complex derivatives.

Integration into Flow Chemistry and Automated Synthesis Platforms

The demand for large libraries of compounds for high-throughput screening in drug discovery has driven the development of flow chemistry and automated synthesis technologies. nih.govwhiterose.ac.uk These platforms offer significant advantages in terms of speed, efficiency, and safety.

Future research on this compound should focus on:

Continuous Flow Synthesis: Translating the synthesis of this compound and its derivatives to a continuous flow process can lead to improved reproducibility, scalability, and safety, especially for highly exothermic or hazardous reactions. nih.gov

Automated Library Generation: By integrating flow chemistry with automated liquid handling and purification systems, it is possible to rapidly generate large libraries of analogues of this compound for biological evaluation. nih.govwhiterose.ac.ukresearchgate.net This can significantly accelerate the drug discovery process. synplechem.com

High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions to quickly identify optimal parameters for the synthesis and functionalization of the target molecule.

TechnologyBenefits for this compound Research
Flow ChemistryImproved safety, scalability, and reproducibility of syntheses. nih.gov
Automated SynthesisRapid generation of compound libraries for high-throughput screening. nih.govwhiterose.ac.uk
High-Throughput ExperimentationAccelerated optimization of reaction conditions.

Advanced Computational Predictions for Reaction Design and Optimization

Computational chemistry has become an indispensable tool in modern synthetic chemistry, allowing for the prediction of molecular properties, reaction mechanisms, and catalyst performance. tandfonline.comresearchgate.netresearchgate.net

For this compound, computational methods can be applied to:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of functionalization reactions. ias.ac.intandfonline.comresearchgate.net This can guide the design of experiments and reduce the amount of trial-and-error required to develop new synthetic methods. researchgate.net

Prediction of Physicochemical and ADME Properties: Computational models can predict important drug-like properties such as solubility, lipophilicity, and metabolic stability. whiterose.ac.uk This allows for the in silico design of derivatives of this compound with improved pharmacokinetic profiles.

Structure-Reactivity Relationship (SRR) Models: By developing SRR models, it is possible to predict the reactivity of different substituted pyridine derivatives in various reactions. oberlin.edu This can aid in the selection of appropriate starting materials and reaction conditions to achieve a desired outcome.

Computational MethodApplication in Research
Density Functional Theory (DFT)Prediction of reaction mechanisms, energies, and selectivity. ias.ac.inresearchgate.nettandfonline.comresearchgate.net
ADME ModelingIn silico design of derivatives with favorable drug-like properties. whiterose.ac.uk
Structure-Reactivity RelationshipsPrediction of reactivity based on molecular structure. oberlin.edu

Q & A

Q. What are the established synthetic routes for 5-chloro-6-methoxypyridine-3-carbonitrile, and how do reaction conditions influence yield?

A three-step synthesis is commonly employed, starting with halogenation of a pyridine precursor. For example, 5-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile can be synthesized via chlorination using phosphoryl chloride (POCl₃) under reflux, followed by substitution with methoxy groups . Key factors include:

  • Temperature control : Elevated temperatures (80–120°C) enhance chlorination efficiency but may degrade sensitive functional groups.
  • Solvent choice : Polar aprotic solvents like sulfolane improve reaction homogeneity and intermediate stability .
  • Catalyst optimization : Anhydrous potassium fluoride (KF) facilitates halogen exchange in later steps .

Q. Which analytical techniques are critical for characterizing this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₇H₄ClN₂O) and detects isotopic patterns .
  • NMR Spectroscopy : ¹³C NMR identifies the cyano group (δ ~110–120 ppm) and methoxy resonance (δ ~55 ppm) .
  • Melting Point Analysis : Purity assessment (e.g., Tm = 89–91°C for analogous pyridinecarbonitriles) .

Advanced Research Questions

Q. How does the electronic interplay between chloro and methoxy substituents affect regioselectivity in nucleophilic substitution reactions?

The electron-withdrawing chloro group at position 5 activates the pyridine ring for nucleophilic attack at position 6, while the methoxy group at position 6 exerts steric hindrance. Computational studies (DFT) reveal:

  • Charge distribution : The chloro group increases electrophilicity at adjacent positions, favoring substitution at C6 over C4 .
  • Steric effects : Bulky nucleophiles (e.g., Grignard reagents) exhibit lower yields due to methoxy group hindrance.
    Methodology : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates using column chromatography .

Q. What strategies mitigate byproduct formation during cyano group functionalization?

  • Protection-Deprotection : Temporarily protect the cyano group as a thioamide (using H₂S/Et₃N) to prevent undesired oxidation .
  • Catalytic Systems : Use Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to preserve the cyano moiety .
    Case Study : Cyano reduction to amine (LiAlH₄) yields 5-chloro-6-methoxypyridine-3-amine, but over-reduction can occur; quenching with NH₄Cl minimizes side products .

Q. How can computational modeling predict reactivity in derivatives of this compound?

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks.
  • Docking Studies : Screen derivatives for binding affinity to biological targets (e.g., kinases) using AutoDock Vina .
    Validation : Compare predicted vs. experimental reaction outcomes (e.g., substituent effects on hydrolysis rates) .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

  • Source Validation : Cross-check data with peer-reviewed journals (e.g., J. Fluorine Chem.) over vendor catalogs.
  • Crystallography : Single-crystal X-ray diffraction confirms structural assignments and detects polymorphic variations .
    Example : Discrepancies in Tm (e.g., 89–91°C vs. 85–88°C) may arise from solvent impurities or hydrate formation .

Q. What statistical methods optimize reaction conditions for scale-up synthesis?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between temperature, solvent ratio, and catalyst loading.
  • Case Study : A Central Composite Design (CCD) for KF-mediated halogen exchange improved yield from 65% to 82% .

Applications in Medicinal Chemistry

Q. How is this compound utilized in kinase inhibitor design?

The cyano group acts as a hydrogen bond acceptor, while the chloro substituent enhances membrane permeability.

  • Target Engagement : Derivatives inhibit p38 MAP kinase (IC₅₀ ~10 nM) by binding to the ATP pocket .
    Synthesis Protocol : Introduce sulfonamide or urea groups at C3 via nucleophilic aromatic substitution .

Safety & Handling

Q. What precautions are essential when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., HCN during cyano group degradation).
  • Waste Disposal : Neutralize reaction residues with NaHCO₃ before aqueous disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.